Alrestatin
Vue d'ensemble
Description
Alrestatin est un composé chimique connu pour son rôle d'inhibiteur de la réductase aldéhydique, une enzyme impliquée dans les complications du diabète sucré, telles que la neuropathie diabétique . Il a été synthétisé pour la première fois en 1969 et a été le premier inhibiteur de la réductase aldéhydique à biodisponibilité orale à subir des essais cliniques .
Applications De Recherche Scientifique
Alrestatin has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetic complications . Its ability to inhibit aldose reductase makes it a promising candidate for preventing or mitigating diabetic neuropathy and other related conditions. Additionally, this compound has been explored for its potential use in other areas of medicine and biology, including its effects on other metabolic pathways and its potential as a research tool for studying enzyme inhibition .
Mécanisme D'action
Target of Action
Alrestatin primarily targets Aldose Reductase , an enzyme involved in the pathogenesis of complications of diabetes mellitus, including diabetic neuropathy .
Mode of Action
This compound acts as an inhibitor of Aldose Reductase . It has been suggested that two molecules of this compound bind to the active site in a stacked arrangement .
Pharmacokinetics
It was the first aldose reductase inhibitor (ari) with oral bioavailability to undergo clinical trials .
Result of Action
The inhibition of Aldose Reductase by this compound can potentially prevent or slow down the progression of various complications of diabetes mellitus, including diabetic neuropathy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Alrestatin plays a crucial role in inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. This inhibition is significant in preventing the accumulation of sorbitol, which can lead to cellular damage in diabetic patients . This compound interacts with the active site of aldose reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate . The binding of this compound to aldose reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
This compound has profound effects on various cell types, particularly those susceptible to diabetic complications. By inhibiting aldose reductase, this compound reduces the intracellular accumulation of sorbitol, thereby preventing osmotic stress and cellular damage . This inhibition also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of aldose reductase, where it forms a stable inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing the reduction of glucose to sorbitol, thereby reducing the accumulation of sorbitol within cells . This compound’s inhibition of aldose reductase is characterized by its high affinity and specificity for the enzyme, which is facilitated by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound and its degradation products have been studied extensively, revealing that the compound remains stable under physiological conditions for extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on aldose reductase, preventing the accumulation of sorbitol and subsequent cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits aldose reductase and prevents diabetic complications without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to the polyol pathway, where it inhibits aldose reductase and prevents the conversion of glucose to sorbitol . This inhibition reduces the flux through the polyol pathway, thereby decreasing the levels of sorbitol and its associated metabolites . This compound also interacts with cofactors such as NADPH, which is required for the enzymatic activity of aldose reductase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . This compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues, particularly those affected by diabetic complications.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on aldose reductase . The compound’s activity is influenced by its ability to access the active site of the enzyme, which is facilitated by its physicochemical properties and interactions with cellular components . This compound’s localization and activity are also modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments.
Méthodes De Préparation
Alrestatin peut être synthétisé par réaction de l'anhydride naphtalique avec la glycine . Cette réaction implique la formation d'un intermédiaire clé, qui est ensuite traité davantage pour produire le produit final. La voie de synthèse est relativement simple et implique des techniques de synthèse organique standard.
Analyse Des Réactions Chimiques
Alrestatin subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Il peut également être réduit pour produire différentes formes réduites.
Substitution : this compound peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des complications du diabète . Sa capacité à inhiber la réductase aldéhydique en fait un candidat prometteur pour prévenir ou atténuer la neuropathie diabétique et d'autres affections connexes. En outre, l'this compound a été exploré pour son utilisation potentielle dans d'autres domaines de la médecine et de la biologie, y compris ses effets sur d'autres voies métaboliques et son potentiel comme outil de recherche pour étudier l'inhibition enzymatique .
Mécanisme d'action
Le principal mécanisme d'action de l'this compound implique son inhibition de l'enzyme réductase aldéhydique . En se liant au site actif de l'enzyme, l'this compound empêche la conversion du glucose en sorbitol, un processus impliqué dans le développement des complications diabétiques. Cette inhibition contribue à réduire l'accumulation de sorbitol dans les tissus, atténuant ainsi les effets négatifs associés au diabète .
Comparaison Avec Des Composés Similaires
Alrestatin est structurellement apparenté à d'autres inhibiteurs de la réductase aldéhydique, tels que le tolrestat . Bien que les deux composés partagent un mécanisme d'action similaire, l'this compound a été le premier à être synthétisé et testé pour sa biodisponibilité orale . D'autres composés similaires comprennent l'épalrestat et le zopolrestat, qui inhibent également la réductase aldéhydique mais peuvent différer dans leurs propriétés pharmacocinétiques et leur efficacité clinique .
Propriétés
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCIFQCGJIRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045655 | |
Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-04-2 | |
Record name | Alrestatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alrestatin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alrestatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alrestatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 51411-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALRESTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Alrestatin's primary mechanism of action?
A1: this compound primarily acts by inhibiting aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. [, , , , , , , , ] This pathway becomes particularly active under hyperglycemic conditions, leading to the accumulation of sorbitol, a sugar alcohol, within cells. [, , , , ]
Q2: How does this compound's inhibition of aldose reductase affect cellular processes?
A2: By inhibiting aldose reductase, this compound reduces the conversion of glucose to sorbitol. [, , , , , , , , ] Excessive sorbitol accumulation can lead to osmotic stress and oxidative damage within cells, contributing to diabetic complications. [, , , , , ]
Q3: Does this compound preferentially bind to a specific form of aldose reductase?
A3: Research suggests that this compound binds preferentially to the aldose reductase-NADP+ complex, consistent with its non-competitive inhibition pattern. [, ] This complex formation prevents the enzyme from further processing glucose. [, ]
Q4: What role does Tyrosine 48 play in this compound's binding to aldose reductase?
A4: Tyrosine 48 (Tyr48) is crucial for this compound's binding to aldose reductase. [, ] It forms part of a positively charged anion well, along with Asp43, Lys77, and NADP+, that facilitates inhibitor binding. [, ] Studies with Tyr48 mutants showed complete abolition of both this compound binding and enzyme inhibition, highlighting its importance. []
Q5: What is the "this compound double-decker" phenomenon?
A5: In a unique finding, researchers observed the binding of two this compound molecules to a single active site of a mutant human aldose reductase. [] The two molecules stack on top of each other, forming what's termed the "this compound double-decker." []
Q6: What is the significance of the "this compound double-decker" observation?
A6: This "double-decker" binding mode suggests a new specificity determinant for aldose reductase inhibitors. [] The interaction of one this compound molecule with the enzyme's carboxy-terminal loop could be exploited to design inhibitors that differentiate between aldose reductase and similar enzymes. []
Q7: What is the molecular formula and weight of this compound?
A7: Regrettably, the provided research articles do not explicitly state the molecular formula and weight of this compound.
Q8: What is the impact of this compound on arginine-induced hormone secretion in rats?
A11: this compound has been shown to reduce arginine-induced glucagon levels and enhance arginine-stimulated insulin release in anesthetized rats. [] These findings suggest a potential role for this compound in diabetes management. []
Q9: What is the effect of this compound on neutrophil function under hyperglycemic conditions?
A13: Studies indicate that this compound can improve neutrophil-mediated opsonophagocytosis of type III group B Streptococcus (GBS) under hyperglycemic conditions. [] Hyperglycemia typically impairs this process by diverting NADPH away from superoxide production and into the aldose reductase-dependent polyol pathway. [] this compound, by inhibiting aldose reductase, helps restore NADPH availability for superoxide production, thereby enhancing opsonophagocytosis and potentially reducing susceptibility to bacterial infections in diabetic individuals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.